molecular formula C9H13Cl2F3N2 B13053561 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13053561
M. Wt: 277.11 g/mol
InChI Key: GYOXAZWKTLQFCB-JZGIKJSDSA-N
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Description

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is unique due to its combination of a trifluoromethyl group and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1

InChI Key

GYOXAZWKTLQFCB-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl

Origin of Product

United States

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